molecular formula C31H30ClNO2 B15096357 1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone

1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone

Cat. No.: B15096357
M. Wt: 484.0 g/mol
InChI Key: IUROFEWXPXHOIX-UHFFFAOYSA-N
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Description

This compound features a 3,4-dihydroquinoline core substituted with a 4-chlorophenyl group and four methyl groups (2,2,4,6-tetramethyl).

Properties

Molecular Formula

C31H30ClNO2

Molecular Weight

484.0 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3H-quinolin-1-yl]-2-naphthalen-2-yloxyethanone

InChI

InChI=1S/C31H30ClNO2/c1-21-9-16-28-27(17-21)31(4,24-11-13-25(32)14-12-24)20-30(2,3)33(28)29(34)19-35-26-15-10-22-7-5-6-8-23(22)18-26/h5-18H,19-20H2,1-4H3

InChI Key

IUROFEWXPXHOIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(CC2(C)C3=CC=C(C=C3)Cl)(C)C)C(=O)COC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, using chlorobenzene and appropriate catalysts.

    Attachment of the Naphthalen-2-yloxy Moiety: This step involves the etherification of the quinoline derivative with naphthalen-2-ol, typically using a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in DMF for etherification reactions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Analogues :

Compound Name Substituents on Dihydroquinoline Core Ethanone Functionalization Key Properties/Applications Reference
1-[4-(4-Chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(4-methylpiperidin-1-yl)ethanone 2,2,4-Trimethyl 4-Methylpiperidinyl Higher solubility due to piperidine; potential CNS activity
2-(4-Morpholinyl)-1-(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl)ethanone 2,2,4,6-Tetramethyl Morpholinyl Enhanced water solubility; kinase inhibition potential
4-(4-Chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylmethanone 2,2,4-Trimethyl 2-Methyl-3-nitrophenyl Electron-withdrawing nitro group; possible antibacterial use

Analysis :

  • The naphthalen-2-yloxy group imparts greater lipophilicity than morpholine or piperidine derivatives, favoring membrane permeability but reducing aqueous solubility .

Ethanone Functionalization: Aryloxy and Sulfanyl Derivatives

Key Analogues :

Compound Name Ethanone Substituent Bioactivity Notes Reference
1-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethanone 4,6-Dimethylpyrimidinylsulfanyl Antifungal activity (MIC: 8 µg/mL)
2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone Methylsulfanyl-imidazolyl Sphingosine 1-phosphate receptor modulation
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone Dichlorophenoxy Intermediate for agrochemicals

Analysis :

  • The naphthalen-2-yloxy group in the target compound may enhance π-π stacking interactions in biological targets compared to smaller aryloxy or sulfanyl groups .

Chlorinated Aromatic Systems

Key Analogues :

Compound Name Chlorine Position Bioactivity Reference
1-(4-Chloro-1-hydroxynaphthalen-2-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one Naphthalene ring Antimicrobial (MIC: 4 µg/mL)
2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone Phenyl ring Antioxidant activity

Analysis :

  • Chlorine at the 4-position of the phenyl ring (as in the target compound) is associated with enhanced antimicrobial and antifungal activities compared to non-chlorinated analogs .
  • Hydroxyl groups in dihydroxyphenyl derivatives () improve antioxidant capacity but reduce metabolic stability .

Biological Activity

The compound 1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C22H24ClN
  • Molecular Weight : 353.89 g/mol
  • IUPAC Name : 1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone

The presence of the chlorophenyl and naphthalenyloxy groups suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its anticancer and antimicrobial properties. Below are key findings from recent studies:

Anticancer Activity

Several studies have reported the anticancer effects of compounds with similar structures. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways. A study highlighted that quinoline derivatives can inhibit cell proliferation in various cancer cell lines through modulation of apoptosis-related proteins .
  • In vitro Studies : In vitro assays demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported to be lower than those of standard chemotherapeutics .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Bacterial Inhibition : Testing against common bacterial strains such as E. coli and Staphylococcus aureus revealed moderate to strong inhibitory effects. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to existing antibiotics .
  • Mechanism : The antimicrobial activity is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AnticancerMCF-7, A549Induces apoptosis
AntimicrobialE. coli, S. aureusModerate to strong inhibition
Enzyme InhibitionAcetylcholinesteraseStrong inhibitory activity

Case Studies

  • Case Study on Anticancer Activity :
    • A study conducted by Kumar et al. (2020) evaluated the effects of various quinoline derivatives on cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .
  • Case Study on Antimicrobial Efficacy :
    • Research published in the Brazilian Journal of Pharmaceutical Sciences tested the compound against multiple bacterial strains. Results showed that it inhibited growth effectively at concentrations lower than those required for traditional antibiotics, indicating its potential as a new antimicrobial agent .

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